molecular formula C20H20O4 B158286 (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol CAS No. 477565-36-9

(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol

Cat. No. B158286
M. Wt: 324.4 g/mol
InChI Key: YGXXFSKCHMIRPK-LZQZEXGQSA-N
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Description

The compound belongs to the class of chromanones, specifically 4-chromanone-derived compounds . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . An enantioselective decarboxylative alkylation of β-keto acids, followed by sequential cyclization and dehydration, enables an efficient asymmetric synthesis of useful 2,4-diaryl-1-benzopyrans in good yields and high enantioselectivities .


Molecular Structure Analysis

The acylphosphoranes formed in a sequential manner from the reaction of the silyl ester of O-acyl(aroyl)salicylic acids and (trimethylsilyl)methylenetriphenylphosphorane undergo intramolecular Wittig cyclization on the ester carbonyl to afford the 4H-chromen-4-ones in good to excellent yields .


Chemical Reactions Analysis

The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . An enantioselective decarboxylative alkylation of β-keto acids, followed by sequential cyclization and dehydration, enables an efficient asymmetric synthesis of useful 2,4-diaryl-1-benzopyrans .

Scientific Research Applications

Antimicrobial Activity

Compounds closely related to (3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol have demonstrated significant antimicrobial activity. For instance, certain derivatives have shown promising antibacterial effects against various strains including S. aureus, B. thuringiensis, E. coli, and K. pneumoniae (Velpula et al., 2015). Another compound with a similar structure was found to have bactericidal and fungicidal effects, as evidenced by molecular docking analysis (Okasha et al., 2022).

Antitumor Mechanisms

Some benzochromene derivatives, closely related to the compound , have been analyzed for their antitumor mechanisms. They displayed significant cytotoxicity against multiple human cancer cell lines, including breast cancer xenografts, and showed potential as leads for novel anticancer therapies (Elgaafary et al., 2021).

Chemopreventive Properties

Derivatives of benzo[f]chromen-8-ol have also been investigated for their potential cancer chemopreventive properties. These studies involved assays to determine quinone reductase induction and a mouse mammary organ culture assay, highlighting their relevance in cancer prevention research (Jang et al., 2002).

Photochemical Studies

Photochromism, a reversible transformation between two forms with different absorption spectra, has been observed in crystals of chromene compounds. This characteristic suggests potential applications in materials science and photonics (Hobley et al., 2000).

Future Directions

The chroman-4-one framework is a significant structural entity in medicinal chemistry, and several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Future research may focus on developing more efficient synthesis methods and exploring the biological and pharmaceutical activities of these compounds.

properties

IUPAC Name

(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-23-20-11-16-13(10-17(20)22)4-8-19-15(16)7-9-18(24-19)12-2-5-14(21)6-3-12/h2-3,5-7,9-11,15,18-19,21-22H,4,8H2,1H3/t15-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXXFSKCHMIRPK-LZQZEXGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC3C(C2=C1)C=CC(O3)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CC[C@H]3[C@@H](C2=C1)C=C[C@@H](O3)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MusellarinA

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